Enzalutamide N-2'-(Trifluoromethyl)benzonitrile

Description

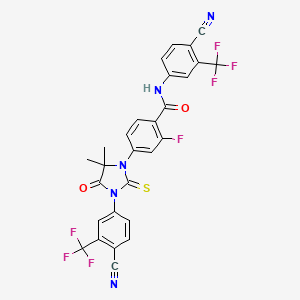

Enzalutamide N-2'-(Trifluoromethyl)benzonitrile, more precisely identified as 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (CAS: 143782-23-4), is a critical intermediate in the synthesis of enzalutamide, a second-generation androgen receptor (AR) antagonist used to treat metastatic castration-resistant prostate cancer (mCRPC) . This compound participates in cyclization reactions during enzalutamide synthesis, forming the thiohydantoin core structure essential for AR binding . Its trifluoromethyl and benzonitrile groups contribute to enhanced binding affinity and metabolic stability compared to first-generation AR antagonists like bicalutamide .

Properties

Molecular Formula |

C28H16F7N5O2S |

|---|---|

Molecular Weight |

619.5 g/mol |

IUPAC Name |

N-[4-cyano-3-(trifluoromethyl)phenyl]-4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide |

InChI |

InChI=1S/C28H16F7N5O2S/c1-26(2)24(42)39(17-6-4-15(13-37)21(10-17)28(33,34)35)25(43)40(26)18-7-8-19(22(29)11-18)23(41)38-16-5-3-14(12-36)20(9-16)27(30,31)32/h3-11H,1-2H3,(H,38,41) |

InChI Key |

AVWQVJBNUKLVAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)F)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Conventional Synthesis and Challenges

The classical preparation of Enzalutamide involves the synthesis of a key intermediate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, from 4-amino-2-(trifluoromethyl)benzonitrile using thiophosgene. This intermediate then undergoes cyclization with N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide to form Enzalutamide.

- The use of thiophosgene, a highly toxic and volatile reagent generating phosgene gas, poses significant safety and environmental challenges, especially at commercial scales.

- The original process often requires microwave irradiation at about 100°C for approximately 11 hours and involves tedious chromatographic purification steps, which reduce overall yield and scalability.

- Impurities and by-products such as various isomers and related compounds require careful control to achieve pharmaceutical-grade purity.

Improved Process Using Thiocarbonyldiimidazole (TCDI)

To address the toxicity and handling issues of thiophosgene, an alternative reagent, thiocarbonyldiimidazole (TCDI), has been employed for the preparation of the isothiocyanate intermediate.

- 4-Amino-2-(trifluoromethyl)benzonitrile is reacted with TCDI in the presence of a suitable base and solvent to yield 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

- This method avoids the generation of phosgene gas, making it safer and more environmentally friendly.

- The reaction conditions are milder, and the process time is reduced compared to traditional methods.

Solvent Systems and Reaction Conditions

The cyclization step between the isothiocyanate intermediate and N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide is critical for yield and purity.

| Solvent Type | Examples | Role and Benefits |

|---|---|---|

| Amides | Dimethylformamide, Dimethyl sulfoxide, N-methyl-2-pyrrolidone | Good solubility for reactants; promote reaction efficiency |

| Nitriles | Acetonitrile, Propionitrile | Moderate polarity; facilitate reaction control |

| Ethers | Tetrahydrofuran, Dioxane | Moderate polarity; sometimes used for extraction |

| Esters | Methyl acetate, Ethyl acetate, Isopropyl acetate | Used in purification and crystallization |

| Sulfones | Sulfolane, Methylsulfonylmethane | High boiling points; stabilize intermediates |

| Water | - | Used in biphasic systems for extraction and washing |

Preferred solvents for the cyclization include dimethylformamide and dimethyl sulfoxide due to their ability to dissolve both reactants and promote higher yields.

Stepwise Summary:

Preparation of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile:

- 4-Amino-2-(trifluoromethyl)benzonitrile is suspended in a biphasic mixture of water and n-heptane.

- The reaction mixture is cooled to 5–10°C.

- Thiophosgene is added slowly, and the mixture is stirred while warming to ambient temperature.

- After reaction completion (monitored by TLC), layers are separated, washed, and the organic layer is distilled under vacuum.

- Crystallization from n-heptane yields the pure isothiocyanate intermediate.

-

- N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide is combined with pyridine.

- The isothiocyanate intermediate is added, and the mixture is heated to 60°C, then raised to 90°C until reaction completion.

- Pyridine is removed by distillation with toluene.

- The residue is treated with ethanol and hydrochloric acid, heated, and ethanol distilled off.

- The crude product is purified by repeated washing with ethyl acetate, water, and brine.

- Final crystallization from isopropanol and diisopropyl ether yields crude Enzalutamide, which is dried under vacuum.

Environmentally Benign Catalytic Method Using Indion 190 Resin

A recent advancement involves the use of Indion 190 resin as a heterogeneous catalyst under ambient conditions, offering an environmentally friendly and economically viable synthesis route.

- Ambient reaction conditions with short reaction times.

- Simple work-up procedures without the need for toxic reagents like thiophosgene.

- High yields and purity of Enzalutamide.

- The resin catalyst is reusable, reducing waste and cost.

- The method demonstrated competitive inhibition of androgen receptor binding comparable to traditional Enzalutamide.

- The catalyst system minimized side reactions and impurities.

- The process is scalable and suitable for industrial production.

Comparative Data Table of Preparation Methods

| Aspect | Conventional Thiophosgene Method | TCDI Method | Indion 190 Resin Catalyzed Method |

|---|---|---|---|

| Key Intermediate Preparation | 4-Amino-2-(trifluoromethyl)benzonitrile + Thiophosgene | 4-Amino-2-(trifluoromethyl)benzonitrile + TCDI | Direct catalysis using Indion 190 resin |

| Safety Profile | Low (toxic phosgene gas) | Improved (no phosgene gas) | High (green catalyst, no toxic reagents) |

| Reaction Time | ~11 hours (microwave-assisted) | Reduced | Short (ambient conditions) |

| Purification | Silica gel chromatography required | Simplified purification | Simple work-up, no chromatography |

| Yield | Moderate to low | Improved | High |

| Scalability | Challenging due to safety and purification | Better scalability | Highly scalable |

| Environmental Impact | High (toxic reagents and waste) | Moderate | Low (green chemistry approach) |

Summary and Recommendations

- The preparation of Enzalutamide N-2'-(Trifluoromethyl)benzonitrile has evolved from hazardous, low-yielding methods involving thiophosgene to safer, more efficient processes using TCDI and heterogeneous catalysis.

- The use of TCDI significantly reduces the hazards associated with phosgene gas, improving safety and environmental compliance.

- The Indion 190 resin catalyzed method represents a promising green chemistry approach, combining operational simplicity, safety, and high productivity.

- For industrial-scale synthesis, adopting safer reagents and catalysts, optimizing solvent systems, and minimizing purification steps are critical to cost-effective and sustainable production.

Chemical Reactions Analysis

Method A: Thiophosgene-Mediated Reaction

4-Amino-2-(trifluoromethyl)benzonitrile reacts with thiophosgene in a biphasic solvent system (n-heptane/water) at 5–10°C, followed by warming to ambient temperature .

-

Reagents : Thiophosgene (42 mL per 50 g substrate), n-heptane, water.

-

Reaction Time : Until completion (monitored by TLC).

-

Workup : Organic layer separation, washing with water, distillation under vacuum.

Method B: Thiocarbonyldiimidazole (TCDI)-Based Route

To avoid toxic thiophosgene, 4-amino-2-(trifluoromethyl)benzonitrile reacts with thiocarbonyldiimidazole in methylene chloride and aqueous sodium hydroxide at 25–30°C .

-

Reagents : Thiocarbonyldiimidazole (1.2 eq), methylene chloride, 3M NaOH.

-

Reaction Time : 2–2.5 hours.

-

Advantages : Improved safety profile and reduced phosgene generation .

Cyclocondensation to Form Enzalutamide

The core reaction involves coupling 4-isothiocyanato-2-(trifluoromethyl)benzonitrile with N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide under varied conditions:

*Microwave methods are avoided in commercial processes due to scalability issues .

Key Steps :

-

Cyclization : Formation of the thiohydantoin ring via nucleophilic attack of the amine on the isothiocyanate group.

-

Workup : Acidic hydrolysis (1N HCl in ethanol) to remove protective groups, followed by extraction with ethyl acetate and recrystallization .

Protection and Deprotection Strategies

-

Amino Group Protection :

The primary amino group in 4-amino-2-fluoro-N-methylbenzamide is protected using trimethylsilyl cyanide (TMSCN), yielding a 90% intermediate via silylation .-

Reaction : TMSCN (1.5 eq) in methylene chloride with triethylamine.

-

Monitoring : TLC (ethyl acetate/n-hexane = 0.5:9.5).

-

-

Deprotection :

Palladium-catalyzed hydrogenation (10% PdCl₂, 2 kg pressure, ethanol) removes protecting groups, followed by silica gel chromatography for purification .

Critical Impurities and Mitigation

Process-related impurities include:

-

Formula 3A/3B : Residual thiophosgene byproducts mitigated via TCDI route .

-

Neuroendocrine Markers : Observed in circulating tumor cells post-enzalutamide treatment, linked to resistance mechanisms .

Spectroscopic Characterization

Industrial-Scale Optimization

Scientific Research Applications

Enzalutamide N-2’-(Trifluoromethyl)benzonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in the study of substitution and cyclization reactions.

Biology: The compound is studied for its effects on androgen receptors and its potential use in treating hormone-related disorders.

Medicine: Enzalutamide N-2’-(Trifluoromethyl)benzonitrile is primarily used in the treatment of castration-resistant prostate cancer.

Mechanism of Action

Enzalutamide N-2’-(Trifluoromethyl)benzonitrile exerts its effects by inhibiting androgen receptors. It binds to the androgen receptor, preventing the binding of androgens and subsequent activation of the receptor. This inhibition blocks the growth and proliferation of prostate cancer cells, leading to their death . The compound also affects various molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Enzalutamide vs. Apalutamide

Both enzalutamide and apalutamide are second-generation AR antagonists, but their synthesis pathways diverge:

- Enzalutamide : Synthesized via a thiohydantoin core functionalization strategy using 4-isothiocyanato-2-(trifluoromethyl)benzonitrile and aryl bromides (e.g., 4-bromo-3-(trifluoromethyl)benzonitrile) .

- Apalutamide : Utilizes a hybrid synthetic approach involving potassium isothiocyanate and aryl bromide 59, avoiding thiophosgene but requiring crystallization for intermediate purification .

Enzalutamide vs. Bicalutamide

Bicalutamide, a first-generation AR antagonist, lacks the trifluoromethyl-benzonitrile motif, reducing its binding affinity and resistance profile:

- Bicalutamide Intermediate: N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide (CAS: 90357-53-2) features a methacrylamide group instead of a thiohydantoin core, leading to partial agonist activity under high AR expression .

- Enzalutamide Intermediate : The thiohydantoin structure in enzalutamide prevents receptor nuclear translocation, providing full antagonism .

Mechanistic Differences

- Abiraterone Acetate (): Inhibits CYP17A1 to block androgen biosynthesis, unlike enzalutamide’s direct AR antagonism. Clinical trials show abiraterone improves median survival by 3.9 months (14.8 vs. 10.9 months) in mCRPC .

- Enzalutamide : Demonstrates superior PSA response rates (29% vs. 6% for placebo) and delays disease progression by 2.0 months compared to abiraterone in certain cohorts .

Impurity Profiles

Enzalutamide’s impurities, such as 4-nitro-2-(trifluoromethyl)benzonitrile (CAS: 320-47-8, Enzalutamide Impurity 24) and 4-amino-2-(trifluoromethyl)benzonitrile (CAS: 654-70-6), arise from incomplete nitro reduction or isothiocyanate substitution . These impurities are absent in apalutamide and bicalutamide, underscoring the unique reactivity of enzalutamide intermediates.

Biological Activity

Enzalutamide, a potent androgen receptor (AR) antagonist, is primarily utilized in the treatment of metastatic castration-resistant prostate cancer (CRPC). The compound "Enzalutamide N-2'-(Trifluoromethyl)benzonitrile" represents a modified version of enzalutamide, incorporating a trifluoromethyl group that may enhance its biological activity. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and emerging resistance mechanisms.

Enzalutamide functions through multiple mechanisms:

- Androgen Receptor Binding : It competitively inhibits the binding of androgens to the AR, preventing receptor activation.

- Nuclear Translocation Inhibition : The compound inhibits the translocation of the AR into the nucleus, thereby blocking its interaction with DNA.

- Coactivator Interaction : Enzalutamide disrupts the interaction between AR and coactivators, further diminishing AR-mediated transcriptional activity .

Pharmacokinetics

The pharmacokinetic profile of enzalutamide is crucial for understanding its efficacy:

- Absorption : Following oral administration, enzalutamide is well absorbed with peak plasma concentrations typically reached within 1 to 2 hours.

- Half-Life : The mean terminal half-life of enzalutamide is approximately 5.8 days after a single dose, allowing for once-daily dosing .

- Metabolism : Enzalutamide undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, leading to several active metabolites .

Clinical Efficacy

Numerous clinical trials have established the efficacy of enzalutamide in CRPC patients:

These studies demonstrate that enzalutamide significantly prolongs survival and reduces prostate-specific antigen (PSA) levels in treated patients.

Safety Profile

Enzalutamide is generally well-tolerated; however, adverse events have been reported:

- Common AEs : Fatigue (70% incidence), diarrhea, and hot flashes.

- Severe AEs : Grade 3/4 fatigue was noted in 14% of patients .

Resistance Mechanisms

Despite its efficacy, resistance to enzalutamide can develop. Recent studies have identified key factors contributing to resistance:

- BCL-2 and IKKB Dependencies : Overexpression of these proteins has been linked to enzalutamide resistance in prostate cancer cells .

- Alternative Pathways Activation : Tumor cells may activate alternative signaling pathways that bypass AR inhibition, necessitating combination therapies or novel agents targeting these pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.